N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide
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Overview
Description
N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide typically involves multiple steps, starting with the preparation of the core phenoxyacetyl intermediate. The process often includes:
Bromination: Introduction of a bromine atom to the phenoxy ring.
Acetylation: Addition of an acetyl group to the brominated phenoxy compound.
Methoxylation: Introduction of a methoxy group to the benzene ring.
Carboximidamide Formation: Conversion of the acetylated intermediate to the final carboximidamide structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions may involve the use of catalysts like palladium or nickel in the presence of appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Material Science: Component in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide
- N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide
Uniqueness
N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-bromo-4-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-11-3-8-15(14(18)9-11)23-10-16(21)24-20-17(19)12-4-6-13(22-2)7-5-12/h3-9H,10H2,1-2H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDAFUHOEFHESE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)OC)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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